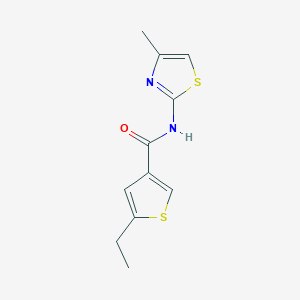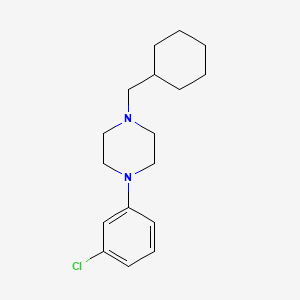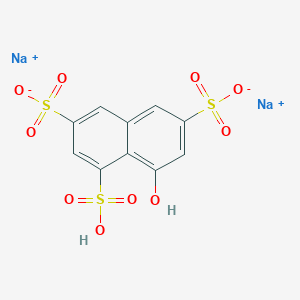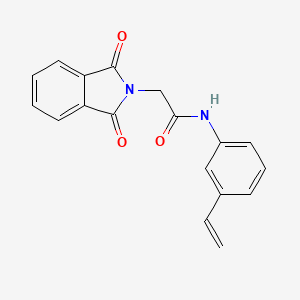
5-ETHYL-N-(4-METHYL-13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ETHYL-N-(4-METHYL-13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE is a heterocyclic compound that contains both thiazole and thiophene rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s structure includes a thiazole ring substituted with a methyl group and a thiophene ring substituted with an ethyl group and a carboxamide group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-ETHYL-N-(4-METHYL-13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, is crucial for efficient production.
化学反应分析
Types of Reactions
5-ETHYL-N-(4-METHYL-13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiophene and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学研究应用
5-ETHYL-N-(4-METHYL-13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
作用机制
The mechanism of action of 5-ETHYL-N-(4-METHYL-13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE involves its interaction with various molecular targets. The thiazole and thiophene rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation pathways .
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
5-ETHYL-N-(4-METHYL-13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole and thiophene derivatives .
属性
IUPAC Name |
5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-3-9-4-8(6-15-9)10(14)13-11-12-7(2)5-16-11/h4-6H,3H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLWFBYHNWVVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5087568.png)

![butyl N-[(4-chlorophenyl)carbamoyloxy]-N-propylcarbamate](/img/structure/B5087591.png)


![3A,8A-DIHYDROXY-2-SULFANYLIDENE-1H,2H,3H,3AH,8H,8AH-INDENO[1,2-D]IMIDAZOL-8-ONE](/img/structure/B5087605.png)
![3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5087626.png)
![N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-(4-chlorophenyl)ethanediamide](/img/structure/B5087629.png)
![1-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5087636.png)
![(5Z)-5-[[3,5-dichloro-2-[3-(4-ethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5087653.png)
![1-[(4-chlorophenyl)methoxy]-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride](/img/structure/B5087655.png)
![3-(2-{3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5087668.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5087669.png)
![2,4-dichloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B5087674.png)
